molecular formula C11H15NO B2369968 (5R)-2-Methyl-5-phenylmorpholine CAS No. 1957130-62-9

(5R)-2-Methyl-5-phenylmorpholine

Cat. No.: B2369968
CAS No.: 1957130-62-9
M. Wt: 177.247
InChI Key: NEQYKFXOOFIYJZ-UMJHXOGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-Methyl-5-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of N-phenylcarbamic acid methyl ester and R-(-)-glycidyl butyrate in the presence of butyllithium and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C, and involves several steps including the addition of reagents and subsequent extraction and purification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment for mixing, cooling, and purification.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-Methyl-5-phenylmorpholine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted morpholine derivatives.

Scientific Research Applications

(5R)-2-Methyl-5-phenylmorpholine has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5R)-2-Methyl-5-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-2-Methyl-5-phenylmorpholine include other chiral morpholine derivatives, such as (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine and other substituted morpholines.

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of both a phenyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(5R)-2-methyl-5-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYKFXOOFIYJZ-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN[C@@H](CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.